Dimiracetam
Overview
Description
Dimiracetam is a nootropic drug belonging to the racetam family. It is known for its potential cognitive-enhancing properties and has been studied for its effects on neuropathic pain. The chemical structure of this compound is characterized by a pyrroloimidazole core, making it a unique member of the racetam family .
Mechanism of Action
Target of Action
Dimiracetam is a nootropic drug of the racetam family . It primarily targets the NMDA receptors, which play a crucial role in learning and memory processes .
Mode of Action
This compound inhibits the NMDA-induced increase of [3H]D-Asp release from hippocampal synaptosomes . This interaction with its targets results in a modulation of glutamate release, a key neurotransmitter involved in cognitive functions .
Biochemical Pathways
It is known that it modulates the glutamatergic pathway by inhibiting nmda-induced glutamate release . This could potentially affect downstream effects related to cognition and neuropathic pain.
Result of Action
The molecular and cellular effects of this compound’s action result in potential cognition-enhancing properties . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Its increased potency and longer duration of action make it a promising candidate for the treatment of these conditions .
Biochemical Analysis
Biochemical Properties
Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells
Molecular Mechanism
It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis
Preparation Methods
Dimiracetam can be synthesized through a one-pot reaction involving the condensation of a 4-oxo-butanoic acid ester with glycinamide under controlled pH conditions. This reaction can be performed in either an aqueous solution or an anhydrous lower alcohol solution . The industrial production of this compound follows similar synthetic routes, ensuring high purity and good yield .
Chemical Reactions Analysis
Dimiracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Dimiracetam is used as a model compound in studying the reactivity and stability of pyrroloimidazole derivatives.
Biology: It has been investigated for its effects on neurotransmitter release and synaptic plasticity.
Medicine: this compound has shown promise in the treatment of neuropathic pain, cognitive disorders, and depression. .
Industry: This compound’s unique chemical properties make it a valuable compound in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Dimiracetam is part of the racetam family, which includes other compounds such as piracetam, oxiracetam, aniracetam, pramiracetam, and phenylpiracetam . Compared to these compounds, this compound has a unique pyrroloimidazole core, which contributes to its distinct pharmacological profile. While other racetams are primarily used for cognitive enhancement, this compound’s additional potential in treating neuropathic pain sets it apart .
Similar compounds include:
Piracetam: Known for its cognitive-enhancing effects.
Oxiracetam: Used for its neuroprotective properties.
Aniracetam: Studied for its anxiolytic and cognitive-enhancing effects.
Pramiracetam: Noted for its potency in improving memory and learning.
Phenylpiracetam: Recognized for its stimulant and cognitive-enhancing properties.
This compound’s unique structure and broader therapeutic potential make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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